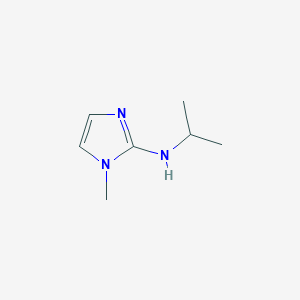![molecular formula C17H20N4O3 B2469308 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1286702-77-9](/img/structure/B2469308.png)
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone, also known as BRL-15572, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. In
科学的研究の応用
Molecular Interactions and Pharmacology
This compound and its derivatives have been studied for their interactions with biological targets such as cannabinoid receptors. For instance, Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This research contributes to understanding the steric binding interactions and suggests potential antagonist or inverse agonist activities based on receptor interactions (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Patel et al. (2011) reported the synthesis and in vitro antimicrobial activity of new pyridine derivatives, highlighting the potential of such compounds in developing new antimicrobial agents. This study shows variable and modest activity against different strains of bacteria and fungi, indicating the compound's relevance in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
Díaz et al. (2020) discussed the synthesis, pharmacological activity, and potential clinical candidacy of a pyrazole derivative for pain management, showcasing its significant solubility, metabolic stability, and antinociceptive properties. This research underscores the therapeutic potential of pyrazole derivatives in treating pain, contributing to the broader field of cancer symptom management (Díaz et al., 2020).
Structural Analysis and Characterization
Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives and confirmed their structure through X-ray crystal analysis. This work contributes to the chemical understanding and potential pharmacological exploration of such compounds (Lv, Ding, & Zhao, 2013).
作用機序
Piperazine derivatives
Piperazine is a core structure found in many pharmaceuticals and therapeutic drugs . Some piperazine derivatives have shown a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Benzodioxole derivatives
Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and therapeutic drugs . Some benzodioxole derivatives have shown potential as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pyrazole derivatives
Pyrazole is a type of heterocyclic aromatic organic compound. Some pyrazole derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(14-2-3-15-16(12-14)24-13-23-15)20-9-6-19(7-10-20)8-11-21-5-1-4-18-21/h1-5,12H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSPYVBXBXGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)


![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2469238.png)
![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2469240.png)




